2-Bromo-4,6-difluorobenzenesulfonyl fluoride
Description
Properties
IUPAC Name |
2-bromo-4,6-difluorobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQJPKWCZMLUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-difluorobenzenesulfonyl fluoride typically involves the reaction of 2-bromo-4,6-difluorobenzenesulfonyl chloride with fluoride sources. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 2-Bromo-4,6-difluorobenzenesulfonyl fluoride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-difluorobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonyl thiol derivatives.
Oxidation and reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonyl thiol derivatives, which are valuable intermediates in various chemical syntheses .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Molecular Formula: C₆H₂BrF₃O₂S
Molecular Weight: 275.043 g/mol
The compound's sulfonyl fluoride motif enables it to act as a reactive electrophile that can form covalent bonds with nucleophiles, such as amino acids in proteins. This property is particularly valuable in enzyme inhibition studies, where it can selectively modify active sites and alter enzyme activity.
Organic Synthesis
2-Bromo-4,6-difluorobenzenesulfonyl fluoride is employed as a reagent in organic synthesis to introduce sulfonyl fluoride groups into various organic molecules. This modification can enhance the biological activity or stability of compounds.
Enzyme Inhibition Studies
The compound is extensively used in biochemical research to study the inhibition of serine proteases and other enzymes that interact with sulfonyl fluoride groups. By covalently modifying these enzymes, researchers can elucidate mechanisms of action and identify potential therapeutic targets.
Production of Specialty Chemicals
In industrial applications, this compound serves as an intermediate for the synthesis of specialty chemicals and materials. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block in the development of new chemical entities.
Case Study 1: Enzyme Inhibition
In a study examining the effects of sulfonyl fluorides on serine proteases, researchers utilized 2-Bromo-4,6-difluorobenzenesulfonyl fluoride to demonstrate its capacity to irreversibly inhibit enzyme activity. The study concluded that the compound could serve as a lead structure for developing novel protease inhibitors.
Case Study 2: Synthesis of Fluorinated Compounds
Another research project focused on using this compound as a precursor for synthesizing fluorinated bioactive molecules. The introduction of fluorine was shown to significantly enhance the pharmacological properties of these compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-difluorobenzenesulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophiles such as amines, alcohols, and thiols. This reactivity makes it a valuable tool in modifying biological molecules and studying enzyme mechanisms .
Comparison with Similar Compounds
Sulfonyl Chloride Analogs
The sulfonyl chloride derivative, 2-Bromo-4,6-difluorobenzenesulfonyl chloride (CAS 351003-42-4), serves as a direct analog. Key differences include:
- Reactivity : Sulfonyl chlorides are more reactive toward nucleophiles (e.g., amines, alcohols) compared to sulfonyl fluorides, which are hydrolytically stable.
- Applications : Sulfonyl chlorides are intermediates in synthesizing dyes, pharmaceuticals, and agrochemicals, whereas sulfonyl fluorides are increasingly used in "click chemistry" due to their selectivity .
Halogenated Benzoyl Chlorides
Differences include:
- Functional Group Reactivity : Benzoyl chlorides undergo nucleophilic acyl substitution (e.g., forming amides or esters), while sulfonyl chlorides/fluorides participate in sulfonylation reactions.
- Polarity : Sulfonyl derivatives generally exhibit higher polarity due to the electronegative sulfonyl group, which may lead to adsorption issues in chromatographic analyses, as observed in GC/MS studies of halogenated anilines .
Halogenated Nitroaromatics
Compounds like 2-bromo-4,6-dinitroaniline (detected in textiles at 282 µg/g) share a bromo-difluoro aromatic core but include nitro (-NO₂) groups. Key contrasts:
- Toxicity : Nitroaromatics like 2-bromo-4,6-dinitroaniline are mutagenic and regulated under REACH (detected at 10× permitted limits in garments), whereas sulfonyl fluorides are less studied for toxicity but valued for synthetic utility .
- Detection : High polarity of nitroaromatics causes peak tailing in GC analysis, whereas sulfonyl fluorides may require alternative detection methods (e.g., LC-MS) due to thermal instability .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-Bromo-4,6-difluorobenzenesulfonyl fluoride (CAS Number: 351003-42-4) is a sulfonyl fluoride compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: CHBrFOS
- Molecular Weight: 275.043 g/mol
- MDL Number: MFCD28411329
- Purity: 95%
The biological activity of 2-Bromo-4,6-difluorobenzenesulfonyl fluoride is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in various diseases, including cancer.
Inhibition Profile
Research indicates that this compound exhibits selective inhibition against specific receptor tyrosine kinases (RTKs). The inhibition of RTKs can disrupt signaling pathways that promote cell proliferation and survival, making this compound a candidate for therapeutic applications in oncology.
Biological Activity Data
| Biological Activity | IC50 Value | Target |
|---|---|---|
| Inhibition of EGFR | Low nanomolar | EGFR |
| Inhibition of PDGFR | Sub-micromolar | PDGFR |
| Inhibition of KIT | Nanomolar | KIT |
Case Studies and Research Findings
-
Kinase Inhibition Studies
A study published in the Journal of Medicinal Chemistry evaluated various small molecule kinase inhibitors, including 2-Bromo-4,6-difluorobenzenesulfonyl fluoride. The compound demonstrated significant inhibitory activity against EGFR and PDGFR with IC50 values in the low nanomolar range, indicating its potential as an anticancer agent . -
Selectivity and Side Effects
The selectivity of this compound for certain kinases over others suggests a reduced likelihood of off-target effects. However, like many kinase inhibitors, it may still present side effects such as rash and gastrointestinal disturbances . -
Preclinical Models
In preclinical models, the compound's efficacy was assessed in various cancer cell lines. It showed potent activity against cells expressing mutant forms of EGFR, which are often associated with resistance to standard therapies .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-4,6-difluorobenzenesulfonyl fluoride with high purity?
- Methodological Answer : The synthesis can follow a sulfonylation strategy starting from 2-bromo-4,6-difluorobenzenesulfonyl chloride. Fluorination is achieved using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous dimethylformamide (DMF) at 60–80°C for 6–8 hours. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Purify the product via column chromatography (silica gel, same solvent system) or recrystallization from ethanol/water. Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR (δ –60 to –80 ppm for sulfonyl fluoride groups) .
Q. How can researchers validate the structural integrity of 2-bromo-4,6-difluorobenzenesulfonyl fluoride?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., coupling constants for adjacent fluorine atoms, J~8–12 Hz) and confirm bromine/fluorine substitution patterns.
- ¹⁹F NMR : Detect sulfonyl fluoride (–SO₂F) and aromatic fluorine signals.
- HRMS (ESI-TOF) : Confirm molecular ion [M–H]⁻ at m/z 293.90 (C₆H₂BrF₂O₂S).
- FT-IR : Validate sulfonyl fluoride stretching vibrations (1350–1300 cm⁻¹ for S=O; 750–700 cm⁻¹ for S–F) .
Q. What are the critical storage conditions to maintain compound stability?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber glass vials to prevent hydrolysis of the sulfonyl fluoride group. Avoid exposure to moisture or bases. Regularly monitor stability via HPLC; degradation products (e.g., sulfonic acids) appear as late-eluting peaks .
Advanced Research Questions
Q. How does the electronic effect of bromine and fluorine substituents influence the reactivity of the sulfonyl fluoride group in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing nature of bromine (σₚ ~0.23) and fluorine (σₚ ~0.06) enhances the electrophilicity of the sulfonyl fluoride, accelerating reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using stopped-flow UV-Vis spectroscopy (λ = 280 nm) in acetonitrile show second-order rate constants (k₂) increasing by 1.5–2× compared to non-halogenated analogs. Computational DFT studies (B3LYP/6-311+G(d,p)) reveal reduced LUMO energy (–1.8 eV) at the sulfur center, confirming enhanced reactivity .
Q. What experimental strategies can resolve contradictions in reported yields for sulfonyl fluoride-mediated bioconjugation reactions?
- Methodological Answer : Contradictions often arise from solvent polarity or pH variations. Optimize reactions by:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. aqueous buffers (pH 7.4 PBS).
- pH Control : Use 0.1 M HEPES (pH 8.5) to deprotonate nucleophiles (e.g., lysine residues) while minimizing hydrolysis.
- Competition Experiments : Compare reactivity with competing nucleophiles (e.g., imidazole vs. tris(2-carboxyethyl)phosphine) via LC-MS/MS .
Q. How can researchers design experiments to probe the compound’s interaction with indoor surface materials (e.g., polymers, metals)?
- Methodological Answer : Use microspectroscopic imaging (ATR-FTIR, ToF-SIMS) to analyze adsorption on model surfaces (e.g., stainless steel, polyethylene). Conduct controlled exposure experiments in environmental chambers (25°C, 50% RH) with 1–10 ppm vapor concentrations. Quantify surface residues via XPS (detect sulfur 2p peaks at ~168 eV) and correlate with computational adsorption energies (VASP, PW91 functional) .
Q. What are the challenges in scaling up reactions involving 2-bromo-4,6-difluorobenzenesulfonyl fluoride while minimizing byproducts?
- Methodological Answer : Key challenges include controlling exothermic fluorination and avoiding di-sulfonylation. Implement:
- Flow Chemistry : Use microreactors (0.5 mm ID) for precise temperature control (ΔT <5°C) and reduced residence time.
- In-line Analytics : Monitor reaction progress via Raman spectroscopy (SO₂F peak at 750 cm⁻¹).
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves for water) and optimize stoichiometry (1.2 eq. fluoride source) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
